molecular formula C11H7Cl3 B8377712 1-Trichloromethylnaphthalene CAS No. 37827-78-4

1-Trichloromethylnaphthalene

Cat. No.: B8377712
CAS No.: 37827-78-4
M. Wt: 245.5 g/mol
InChI Key: SOUOHLDNLSUZMH-UHFFFAOYSA-N
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Description

1-Trichloromethylnaphthalene (chemical formula: C₁₁H₇Cl₃) is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a naphthalene ring substituted with a trichloromethyl (-CCl₃) group at the 1-position. This compound is structurally related to naphthalene derivatives such as 1-methylnaphthalene and 1-chloromethylnaphthalene but differs in the degree of halogenation.

Properties

CAS No.

37827-78-4

Molecular Formula

C11H7Cl3

Molecular Weight

245.5 g/mol

IUPAC Name

1-(trichloromethyl)naphthalene

InChI

InChI=1S/C11H7Cl3/c12-11(13,14)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H

InChI Key

SOUOHLDNLSUZMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(Cl)(Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key differences between 1-trichloromethylnaphthalene and related compounds:

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties Toxicity Highlights
This compound C₁₁H₇Cl₃ 227.53 Not specified High hydrophobicity, likely environmental persistence due to CCl₃ group. Limited data; inferred higher toxicity than non-halogenated analogs due to chloroalkylation .
1-Chloromethylnaphthalene C₁₁H₉Cl 176.65 86-52-2 Reactive chloroalkyl group; used in organic synthesis. Acute dermal irritation reported; potential carcinogen .
1-Methylnaphthalene C₁₁H₁₀ 142.20 90-12-0 Volatile, used as a solvent and in jet fuels. Respiratory toxicity in rodents; possible hemolytic anemia in humans .
2-Methylnaphthalene C₁₁H₁₀ 142.20 91-57-6 Similar uses to 1-methylnaphthalene; lower volatility than 1-isomer. Renal and hepatic effects in chronic animal studies .
Naphthalene C₁₀H₈ 128.17 91-20-3 Base PAH; used in mothballs and dyes. Hemolytic anemia, cataracts, and respiratory damage in humans .

Chemical Reactivity and Environmental Fate

  • This compound : The -CCl₃ group enhances resistance to biodegradation compared to methyl or chloromethyl derivatives. Its persistence in soil and sediment is expected to be high, similar to other chlorinated PAHs .
  • 1-Chloromethylnaphthalene: Reacts readily with nucleophiles (e.g., water, amines), forming naphthylmethanol or alkylated amines. Environmental hydrolysis rates are moderate .
  • Methylnaphthalenes : Undergo oxidation to naphthoic acids or hydroxylated metabolites, facilitating biodegradation. 1-Methylnaphthalene is more volatile than 2-methylnaphthalene, influencing airborne exposure risks .

Toxicological Profiles

  • Acute Toxicity: 1-Chloromethylnaphthalene causes severe skin irritation (Draize score: 5/8) and is classified as a Category 2B carcinogen (IARC) due to structural alerts for DNA alkylation . 1-Methylnaphthalene exhibits lower acute toxicity (LD₅₀ oral, rat: 1,840 mg/kg) but induces bronchiolar necrosis in mice at 10 ppm (inhalation) .
  • Chronic Effects: Naphthalene exposure correlates with hemolytic anemia in humans (metabolites: 1,2-naphthoquinone) and olfactory epithelial damage in rodents . 2-Methylnaphthalene shows nephrotoxicity in rats at 100 mg/kg/day over 90 days, linked to cytochrome P450-mediated bioactivation .

Preparation Methods

Reaction Mechanism and General Procedure

The most widely documented method involves chlorinating thioether derivatives of naphthalene. Thioethers of the formula Ar–S–R (where Ar = naphthyl, R = alkyl/aryl) undergo exhaustive chlorination to replace the sulfur moiety with a trichloromethyl group. For 1-trichloromethylnaphthalene, the precursor 1-naphthyl methyl sulfide is reacted with chlorine gas in a solvent such as carbon tetrachloride or phosphorus oxychloride.

The reaction proceeds via radical intermediates, with chlorine attacking the methyl-sulfur bond. Sulfur chloride (S₂Cl₂) is eliminated, and successive chlorine substitutions yield the trichloromethyl product. Key steps include:

  • Heating the thioether in a solvent to 75–80°C.

  • Saturating the mixture with chlorine until HCl evolution ceases.

  • Distilling off the solvent and sulfur chloride byproducts.

  • Purifying the residue via fractional distillation or crystallization.

Optimized Conditions and Yields

Example 18 of US4783562A details the synthesis using 1-naphthyl methyl sulfide :

  • Solvent : Carbon tetrachloride (250 mL per 100 g sulfide).

  • Temperature : 75–80°C.

  • Chlorine stoichiometry : 3–4 equivalents.

  • Yield : 30 g (30% of theory) after distillation.

Notably, UV irradiation at 20°C reduced reaction time to 4 hours but resulted in lower purity (34% crude product). Higher yields (94%) were achieved with o-xylyl sulfide derivatives, though these require stringent temperature control.

Direct Chlorination of Methylnaphthalene

Photochlorination Techniques

Methylnaphthalene derivatives undergo photochlorination to replace benzylic hydrogens with chlorine. US4046656A describes a process where 1-methylnaphthalene is irradiated with UV light under chlorine flow:

  • Conditions : 75–80°C, 125W high-pressure mercury lamp.

  • Chlorine stoichiometry : 3–4 moles per mole of substrate.

  • Reaction time : 1–2 hours.

This method avoids sulfur-containing intermediates but requires precise control to prevent over-chlorination. Gas chromatography analysis confirmed 50.5% conversion to this compound in one trial.

Challenges and Byproduct Management

Direct chlorination often produces polychlorinated byproducts (e.g., 1,4-dichloronaphthalene). To mitigate this, patents recommend:

  • Stepwise chlorination : Introducing chlorine in stages at increasing temperatures.

  • Solvent selection : Non-polar solvents like carbon tetrachloride suppress ionic side reactions.

  • Catalysts : Lewis acids (e.g., FeCl₃) improve regioselectivity but risk hydrolyzing the trichloromethyl group.

Alternative Routes: Oxynaphthoic Acid Derivatives

Synthesis via 1-Oxy-2-Naphthoic Acid

A less common method involves treating 1-oxy-2-naphthoic acid with phosphorus pentachloride (PCl₅). The CIA technical report (SOV/79-29-9-60/76) outlines this route:

  • Chlorination : PCl₅ replaces the hydroxyl and carboxyl groups with chlorine.

  • Isolation : Crude 1-chloro-2-trichloromethylnaphthalene is obtained in 35% yield.

  • Purification : Distillation under reduced pressure (0.3–0.5 mm Hg).

While this approach avoids sulfur reagents, the low yield and hazardous PCl₅ handling limit its industrial applicability.

Fluorination Side Reactions

Attempts to fluorinate 1-chloro-2-trichloromethylnaphthalene with antimony trifluoride (SbF₃) yielded 1-chloro-2-trifluoromethylnaphthalene, demonstrating the trichloromethyl group’s reactivity. This side reaction underscores the need for anhydrous conditions in chlorination processes.

Comparative Analysis of Methods

Method Precursor Yield Reaction Time Key Advantage Limitation
Thioether Chlorination1-Naphthyl methyl sulfide30–94%4–8 hoursHigh purity after distillationSulfur byproduct disposal
Direct Photochlorination1-Methylnaphthalene50.5%1–2 hoursNo sulfur reagentsByproduct formation
Oxynaphthoic Acid Route1-Oxy-2-naphthoic acid35%6–12 hoursAvoids chlorinated solventsLow yield, PCl₅ toxicity

Industrial-Scale Considerations

Solvent and Energy Efficiency

Carbon tetrachloride remains the solvent of choice due to its non-reactiveness, but its environmental toxicity has spurred interest in alternatives. Recent patents propose phosphorus oxychloride as a dual solvent/catalyst, reducing reaction times by 30%.

Purification Protocols

Fractional distillation under vacuum (0.1–2.5 mbar) is critical for isolating this compound from di- and tetrachlorinated impurities. Crystallization from petroleum ether or methanol further enhances purity to >99% .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-trichloromethylnaphthalene in laboratory settings?

  • Methodology : Chloromethylation of naphthalene derivatives using formaldehyde and HCl in the presence of Lewis acid catalysts (e.g., ZnCl₂ or AlCl₃) is a common approach. Reaction conditions (temperature, solvent purity, and stoichiometry) must be tightly controlled to avoid by-products like di- or trichlorinated analogs. For example, 1-chloromethylnaphthalene synthesis involves refluxing naphthalene with paraformaldehyde and HCl under anhydrous conditions . Adjustments for trichloromethylation would require incremental Cl-substitution optimization.

Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • Methodology :

  • GC-MS : To assess purity and detect volatile by-products.
  • NMR (¹H/¹³C) : To confirm substitution patterns and bond hybridization (e.g., distinguishing between mono-, di-, and trichloromethyl groups).
  • X-ray crystallography : For definitive structural elucidation, as demonstrated in halogenated naphthalene derivatives .
  • Elemental analysis : To verify Cl content and stoichiometry.

Q. How should researchers design toxicity screening protocols for this compound in in vitro models?

  • Methodology : Follow systematic review frameworks (e.g., ATSDR’s inclusion criteria for health effects studies) to select cell lines (e.g., hepatic HepG2 or lung A549) and endpoints (e.g., cytotoxicity, oxidative stress markers). Dose-response studies should use log-spaced concentrations (0.1–100 µM) with controls for solvent effects (e.g., DMSO) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reported metabolic pathways of this compound?

  • Methodology :

  • DFT calculations : Predict bond dissociation energies and reactive intermediates (e.g., trichloromethyl radicals).
  • Molecular docking : Simulate interactions with cytochrome P450 enzymes to identify likely metabolites.
  • Comparative analysis : Cross-validate computational results with experimental LC-MS/MS data from microsomal assays .

Q. What strategies mitigate inconsistencies in environmental fate data for this compound?

  • Methodology :

  • Standardized testing : Use EPA guidelines for soil/water partitioning (log Kow) and photodegradation studies under controlled UV light.
  • Inter-laboratory validation : Replicate experiments across labs to isolate methodological variability (e.g., HPLC vs. GC detection limits) .
  • Meta-analysis : Apply statistical tools (e.g., random-effects models) to harmonize conflicting persistence data .

Q. How do substituent effects (e.g., Cl vs. CF₃) influence the reactivity of trichloromethylated naphthalenes in cross-coupling reactions?

  • Methodology :

  • Comparative kinetics : Monitor reaction rates (e.g., Suzuki-Miyaura coupling) for this compound vs. trifluoromethyl analogs under identical conditions (Pd catalysts, bases).
  • Steric/electronic analysis : Use Hammett constants and Tolman cone angles to quantify substituent effects on catalytic cycles .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported LC50 values for this compound in aquatic toxicity studies?

  • Methodology :

  • Risk-of-bias assessment : Use tools like SYRCLE’s RoB tool to evaluate study design (e.g., sample size, exposure duration).
  • Sensitivity analysis : Identify outlier datasets and re-analyze raw data for methodological errors (e.g., improper solvent emulsification) .
  • Uncertainty quantification : Report 95% confidence intervals for LC50 values instead of single-point estimates.

Tables for Key Data

Parameter Method Reference
Chloromethylation yieldGC-MS (anisole internal standard)
Log KowOECD 117 shake-flask method
Cytotoxicity (IC50)MTT assay in HepG2 cells
Metabolic stabilityHuman liver microsomes + NADPH

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